(5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione
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Overview
Description
(5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione is a synthetic organic compound with a complex structure It is characterized by the presence of a dichlorobenzyl group, a benzylidene group, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione typically involves multiple steps. One common method includes the following steps:
Formation of the Imidazolidine-2,4-dione Core: This can be achieved by reacting an appropriate amine with a diketone under acidic conditions.
Introduction of the Benzylidene Group: The imidazolidine-2,4-dione core is then reacted with a benzaldehyde derivative in the presence of a base to form the benzylidene group.
Attachment of the Dichlorobenzyl Group: Finally, the benzylidene-imidazolidine-2,4-dione intermediate is reacted with a dichlorobenzyl halide under basic conditions to introduce the dichlorobenzyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure allows for the creation of polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of (5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as a disinfectant and antiseptic.
Uniqueness
(5E)-5-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike cetylpyridinium chloride and domiphen bromide, this compound has a more complex structure, allowing for a broader range of applications in scientific research and industry.
Properties
IUPAC Name |
(5E)-5-[[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O3/c24-18-11-10-15(12-19(18)25)14-30-21-9-5-4-6-16(21)13-20-22(28)27(23(29)26-20)17-7-2-1-3-8-17/h1-13H,14H2,(H,26,29)/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLYPLOLDXHSYTI-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OCC4=CC(=C(C=C4)Cl)Cl)/NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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